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Compound of Interest

Compound Name: AZ-5104-d2

Cat. No.: B15610025 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of AZ-
5104-d2's Inhibitory Profile Against EGFR T790M, in Comparison to Other EGFR Tyrosine

Kinase Inhibitors.

The emergence of the T790M mutation in the epidermal growth factor receptor (EGFR) gene is

a primary mechanism of acquired resistance to first- and second-generation EGFR tyrosine

kinase inhibitors (TKIs) in the treatment of non-small cell lung cancer (NSCLC). This has driven

the development of third-generation inhibitors specifically designed to target this mutation. This

guide provides a comprehensive comparison of the inhibitory effects of AZ-5104, the active

metabolite of the FDA-approved drug osimertinib (AZD9291), against the EGFR T790M

mutant. AZ-5104-d2 is a deuterated version of AZ-5104, often utilized in metabolic and

pharmacokinetic studies. For the purpose of evaluating its direct inhibitory action, the data for

AZ-5104 is presented here. The performance of AZ-5104 is benchmarked against a panel of

first-, second-, and other third-generation EGFR TKIs, supported by quantitative data and

detailed experimental protocols.

Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The

following table summarizes the IC50 values of AZ-5104 and other key EGFR inhibitors against

various EGFR genotypes, including the T790M resistance mutation.
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Compoun
d

Generatio
n

EGFR
L858R/T7
90M (nM)

EGFR
Exon 19
Del/T790
M (nM)

EGFR
L858R
(nM)

EGFR
Exon 19
Del (nM)

Wild-Type
EGFR
(nM)

AZ-5104 Third 1[1] 1[1] 6[1] 2[1] 25-53[1]

Osimertinib

(AZD9291)
Third 13-54 13-54 ~13-54 ~13-54

480-

1865[2]

Rociletinib

(CO-1686)
Third <0.51[3] 7-32[2] ~23 ~37 6[3]

Afatinib Second 57-165[4] 165[4] ~0.3 0.8[4] 30

Erlotinib First 8431[5] 2996[5] 12[4] 7[4] >10000

Gefitinib First >1000 >1000 ~12 ~7 >10000

Note: IC50 values can vary between studies due to different experimental conditions.

Mechanism of Action and Signaling Pathway
Third-generation EGFR inhibitors like AZ-5104 are designed to irreversibly bind to the cysteine

residue at position 797 (C797) within the ATP-binding pocket of the EGFR kinase domain. This

covalent bond effectively blocks the signaling cascade that promotes tumor cell proliferation

and survival, even in the presence of the T790M mutation, which typically increases ATP affinity

and reduces the efficacy of earlier-generation inhibitors.
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Caption: EGFR signaling pathway and the point of inhibition by AZ-5104-d2.
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Experimental Protocols
To validate the inhibitory effect of AZ-5104-d2 and compare it with other TKIs, a series of in

vitro experiments are essential. The following are detailed methodologies for key assays.

Experimental Workflow

Experimental Setup

Validation Assays

Data Analysis
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(e.g., NCI-H1975 for T790M)
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Caption: Experimental workflow for validating EGFR T790M inhibitors.

In Vitro Kinase Assay (Biochemical Potency)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the

isolated EGFR T790M kinase domain.

Reagents and Materials: Recombinant human EGFR T790M/L858R protein, ATP, a suitable

peptide substrate, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™).
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Procedure:

Prepare serial dilutions of AZ-5104-d2 and comparator compounds in the kinase assay

buffer.

In a 96-well plate, add the diluted compounds.

Add the recombinant EGFR T790M/L858R enzyme and the peptide substrate to each well.

Initiate the kinase reaction by adding ATP.

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

Stop the reaction and measure the amount of ADP produced using a luminescence-based

detection reagent.

Calculate the percentage of kinase inhibition for each compound concentration and

determine the IC50 value.

Cell Viability Assay (Cellular Potency)
This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cells

harboring the EGFR T790M mutation. The MTT assay is a common method.

Cell Line: NCI-H1975 (human lung adenocarcinoma cell line with EGFR L858R and T790M

mutations).

Procedure:

Seed NCI-H1975 cells in a 96-well plate and allow them to adhere overnight.

Treat the cells with serial dilutions of AZ-5104-d2 and comparator compounds for 72

hours.

Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of

formazan crystals by viable cells.

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
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Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate

reader.

Calculate the percentage of cell viability relative to untreated control cells and determine

the IC50 value.

Western Blot Analysis (Target Engagement and Pathway
Inhibition)
Western blotting is used to detect the phosphorylation status of EGFR and its downstream

signaling proteins, providing evidence of target engagement and pathway inhibition.

Procedure:

Culture NCI-H1975 cells and starve them of serum overnight.

Pre-treat the cells with various concentrations of AZ-5104-d2 or comparator compounds

for a specified duration (e.g., 2 hours).

Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) to

induce EGFR phosphorylation.

Lyse the cells and quantify the protein concentration of the lysates.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Probe the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR),

total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and

total ERK. A loading control like GAPDH or β-actin should also be used.

Incubate with the appropriate secondary antibodies and detect the protein bands using a

chemiluminescence-based detection system.

Analyze the band intensities to determine the extent of inhibition of EGFR phosphorylation

and downstream signaling.

Conclusion
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The available data demonstrates that AZ-5104 is a highly potent inhibitor of the EGFR T790M

mutation, with IC50 values in the low nanomolar range. Its efficacy against both L858R/T790M

and Exon 19 deletion/T790M mutants is comparable or superior to other third-generation

inhibitors. While it shows excellent activity against the resistance mutation, its selectivity margin

over wild-type EGFR is something to consider in further development and clinical application.

The experimental protocols provided herein offer a robust framework for the validation and

comparative analysis of novel EGFR T790M inhibitors like AZ-5104-d2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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